![molecular formula C14H11N3OS3 B444759 2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B444759.png)
2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a thiadiazole ring, a thienyl group, and a phenylsulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiadiazole ring or the thienyl group .
Wissenschaftliche Forschungsanwendungen
2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action for 2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions may involve the formation of hydrogen bonds, hydrophobic interactions, or covalent bonding with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(phenylsulfanyl)acetamide: This compound shares the phenylsulfanyl moiety but lacks the thiadiazole and thienyl groups.
2-thienyl group: This functional group is present in various other compounds and contributes to their chemical properties.
2-(phenylsulfanyl)-5-(trifluoromethyl)aniline: This compound has a similar structure but includes a trifluoromethyl group instead of the thiadiazole ring.
Uniqueness
The uniqueness of 2-(phenylsulfanyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide lies in its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H11N3OS3 |
|---|---|
Molekulargewicht |
333.5g/mol |
IUPAC-Name |
2-phenylsulfanyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H11N3OS3/c18-12(9-20-10-5-2-1-3-6-10)15-14-17-16-13(21-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18) |
InChI-Schlüssel |
JBPCNLVMXKDYGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


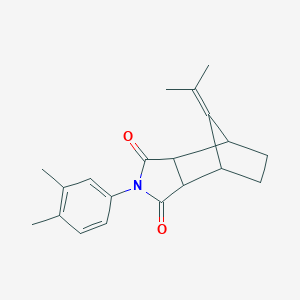
![2-(2-chlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B444684.png)
![Methyl 2-[(2,3-dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444685.png)
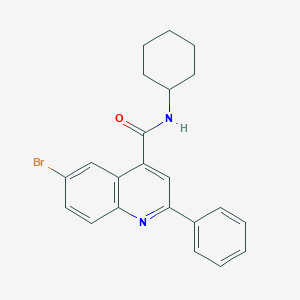
![2,2'-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis[N-(5-bromopyridin-2-yl)acetamide]](/img/structure/B444689.png)
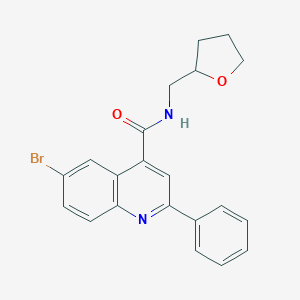
![ethyl 2-{[3-(anilinocarbonyl)-6-methoxy-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444691.png)
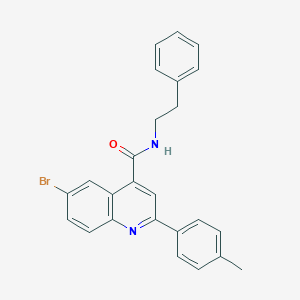
![(2Z)-3-(ACETYLCARBAMOYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMEN-7-YL ACETATE](/img/structure/B444695.png)
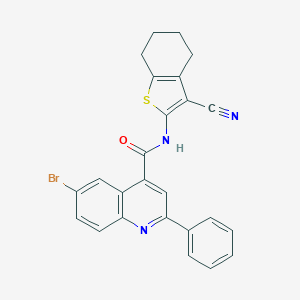
![Ethyl 4-{[(2z)-3-(1h-benzimidazol-2-yl)-6-methoxy-2h-chromen-2-ylidene]amino}benzoate](/img/structure/B444699.png)
![(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-6-BROMO-N-[4-(TRIFLUOROMETHYL)PHENYL]-2H-CHROMEN-2-IMINE](/img/structure/B444700.png)

![N-(4-ethoxyphenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B444702.png)
